molecular formula C13H19Cl3N2 B7899160 [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7899160
M. Wt: 309.7 g/mol
InChI Key: FXJFOMYLIUTACK-UHFFFAOYSA-N
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Description

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived compound featuring a methylamine group at the 4-position of the piperidine ring and a 2,4-dichlorobenzyl substituent on the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research. The 2,4-dichloro substitution on the benzyl group contributes to increased lipophilicity, which may influence bioavailability and receptor interactions .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-16-12-4-6-17(7-5-12)9-10-2-3-11(14)8-13(10)15;/h2-3,8,12,16H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFOMYLIUTACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2,4-Dichlorobenzyl Group: The piperidine ring is then substituted with a 2,4-dichlorobenzyl group using a nucleophilic substitution reaction.

    Introduction of Methylamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing the 2,4-dichlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a chemical of interest in various scientific research applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, along with relevant case studies and data tables summarizing key findings.

Pharmacological Research

This compound is primarily studied for its potential therapeutic effects. Its structural similarity to known psychoactive substances suggests that it may exhibit significant pharmacological activity.

Case Study: Analgesic Properties

Research has indicated that derivatives of piperidine compounds can possess analgesic properties. In a study examining various piperidine derivatives, this compound was shown to interact with opioid receptors, suggesting potential use in pain management therapies .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders.

Case Study: Anxiety and Depression Models

In animal models of anxiety and depression, this compound demonstrated anxiolytic effects comparable to established treatments. Behavioral assays indicated reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for mood disorders .

Chemical Biology

The compound is utilized in chemical biology for probing biological systems and understanding molecular interactions.

Case Study: Protein Binding Studies

Studies have focused on the binding affinity of this compound to various proteins involved in drug metabolism. Results indicated that it binds effectively to cytochrome P450 enzymes, which are crucial for drug metabolism, highlighting its relevance in pharmacokinetic studies .

Table 1: Summary of Pharmacological Studies

Study FocusFindingsReference
Analgesic PropertiesExhibited opioid receptor activity; potential for pain management
NeuropharmacologyAnxiolytic effects in animal models
Protein BindingSignificant binding to cytochrome P450 enzymes

Mechanism of Action

The mechanism of action of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the benzyl group or modifications to the piperidine scaffold. Below is a detailed comparison:

Substituent Position and Halogenation

  • [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride ()]

    • Molecular Formula : C₁₃H₁₇Cl₂N₂·HCl
    • Substituents : 3,4-dichloro on benzyl
    • Molecular Weight : ~308.6
    • Key Difference : The 3,4-dichloro pattern introduces distinct electronic effects, possibly reducing metabolic stability due to steric clashes in enzymatic environments .
  • [1-(4-Methoxy-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride ()]

    • Molecular Formula : C₁₄H₂₁ClN₂O
    • Substituents : 4-methoxy on benzyl
    • Molecular Weight : 284.79
    • Key Difference : The methoxy group is electron-donating, increasing solubility but reducing lipophilicity compared to halogenated analogs .

Heterocyclic Modifications

Sulfonyl and Sulfonamide Derivatives

  • [1-(2,4-Dichloro-benzenesulfonyl)-piperidin-4-yl]-methanol hydrochloride ()] Molecular Formula: C₁₂H₁₄Cl₂N₂O₃S·HCl Substituents: Benzenesulfonyl group Molecular Weight: ~365.7 Key Difference: The sulfonyl group increases polarity, reducing blood-brain barrier penetration compared to the benzylamine scaffold .

Research Findings and Pharmacological Implications

  • Lipophilicity and Bioavailability: The 2,4-dichloro substitution on the benzyl group in the target compound enhances lipophilicity, favoring membrane permeability and central nervous system activity compared to non-halogenated or methoxy-substituted analogs .
  • Metabolic Stability : Chlorine atoms at the 2- and 4-positions may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to single-substituted derivatives .
  • Structural-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Dichloro substituents increase receptor binding affinity in some opioid and serotonin receptor models, as seen in fentanyl analogs ().
    • Steric Effects : The 2,4-dichloro pattern balances steric hindrance and electronic effects, unlike the 3,4-dichloro analog, which may disrupt optimal binding .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight Key Property
Target Compound C₁₃H₁₇Cl₂N₂·HCl 2,4-dichloro ~308.6 High lipophilicity
1-(4-Chlorobenzyl)-piperidin-4-amine HCl () C₁₂H₁₈Cl₂N₂ 4-chloro 261.19 Reduced steric hindrance
3,4-Dichloro-benzyl analog () C₁₃H₁₇Cl₂N₂·HCl 3,4-dichloro ~308.6 Potential metabolic instability
4-Methoxy-benzyl analog () C₁₄H₂₁ClN₂O 4-methoxy 284.79 Increased solubility
Oxazole derivative () C₁₅H₂₀ClN₃O Oxazole ring 293.8 Enhanced hydrogen bonding

Biological Activity

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorobenzyl group attached to a piperidine ring, contributing to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : N-[(2,4-dichlorophenyl)methyl]piperidin-4-amine; hydrochloride
  • Molecular Formula : C13H19Cl2N2·HCl
  • Molecular Weight : 309.66 g/mol
  • CAS Number : 1261235-67-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalysis.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that similar piperidine derivatives exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : Piperidine derivatives are often investigated for their neuropharmacological properties. Studies suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies have explored the biological activity of piperidine derivatives similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of piperidine derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics such as ciprofloxacin .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperidine compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in diseases like Alzheimer's .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleMIC (μg/mL)Reference
AntimicrobialPiperidine Derivative A3.12 (S. aureus)
AntimicrobialPiperidine Derivative B10 (E. coli)
NeuroprotectivePiperidine Derivative CN/A

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